4-Methyl-5-nitroisoquinoline
Overview
Description
4-Methyl-5-nitroisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8N2O2. It is a derivative of isoquinoline, characterized by the presence of a methyl group at the 4th position and a nitro group at the 5th position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitroisoquinoline typically involves the nitration of 4-methylisoquinoline. One common method is the direct nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5th position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-nitroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 4-methyl-5-aminoisoquinoline.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-methyl-5-nitrosoisoquinoline.
Reduction: Formation of 4-methyl-5-aminoisoquinoline.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
4-Methyl-5-nitroisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-5-nitroisoquinoline involves its interaction with specific molecular targets. Studies have shown that it can act as a hypoxia-selective cytotoxin, exhibiting high selectivity for hypoxic tumor cells. The compound’s nitro group plays a crucial role in its cytotoxic activity, undergoing bioreductive activation under hypoxic conditions, leading to the generation of reactive intermediates that cause cellular damage.
Comparison with Similar Compounds
5-Nitroisoquinoline: Lacks the methyl group at the 4th position.
4-Methylisoquinoline: Lacks the nitro group at the 5th position.
5-Nitrosoisoquinoline: Contains a nitroso group instead of a nitro group at the 5th position.
Uniqueness: 4-Methyl-5-nitroisoquinoline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a hypoxia-selective cytotoxin sets it apart from other similar compounds, making it a valuable molecule for targeted therapeutic applications .
Properties
IUPAC Name |
4-methyl-5-nitroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-5-11-6-8-3-2-4-9(10(7)8)12(13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIJVEJSTUYLCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622616 | |
Record name | 4-Methyl-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194032-17-2 | |
Record name | 4-Methyl-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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